N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide
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Overview
Description
N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide is a heterocyclic compound that contains both thiadiazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-amino-5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazole with thiophene-2-carbonyl chloride under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiadiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: It may be used as a fungicide or pesticide due to its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or disrupt cellular processes in microorganisms, leading to their death. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- **N-{5-[(phenylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide
- **1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl methanol
Uniqueness
N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide is unique due to the presence of both thiadiazole and thiophene rings, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C14H11N3OS3 |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H11N3OS3/c18-13(11-7-4-8-19-11)15-14-17-16-12(21-14)9-20-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17,18) |
InChI Key |
IOOJGTPPROKIMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NN=C(S2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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